CAS 87424-82-6 (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal molecular weight
CAS 87424-82-6 (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal molecular weight
An In-Depth Technical Guide to (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, CAS 87424-82-6. It covers its fundamental physicochemical properties, including its molecular weight, alongside a discussion of its synthesis, potential biological significance, and applications in research and development.
Part 1: Core Compound Identity and Physicochemical Properties
(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a complex organic molecule featuring a pyran-2-one core, a structural motif of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step in harnessing its potential.
Molecular Structure and Weight
The defining characteristic of this compound is its arrangement of a substituted pyran-2-one ring linked to a propenal side chain. The linear formula for this compound is C₁₀H₁₀O₃. Based on this formula, the molecular weight is calculated to be 178.19 g/mol .
Caption: Chemical structure of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.
Physicochemical Data Summary
Quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 87424-82-6 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.19 g/mol | Calculated |
| IUPAC Name | (2E)-2-methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |
| Synonyms | (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal | |
| InChI Key | FGHROQDRTKFWRZ-XBXARRHUSA-N | |
| SMILES | C\C(=C/C1=CC(=CC(=O)O1)C)\C=O | [1] |
Part 2: Synthesis and Characterization
The synthesis of pyran derivatives is a well-established area of organic chemistry, often relying on multicomponent reactions (MCRs) that offer efficiency and atom economy.[2][3][4] These strategies are crucial for building molecular libraries for drug discovery.
Generalized Synthetic Approach
A plausible and efficient route to synthesize the title compound and its analogs involves a one-pot, three-component condensation reaction. This approach typically combines an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound under catalysis.[4][5]
Caption: Generalized workflow for the multicomponent synthesis of pyran derivatives.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on established methods for synthesizing fused pyran derivatives.[5] Researchers should optimize conditions for the specific target molecule.
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Reagent Preparation : In a suitable reaction vessel, combine equimolar amounts of the appropriate aryl aldehyde, malononitrile, and a 1,3-dicarbonyl precursor (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one).
-
Catalyst and Solvent Addition : Add the solvent (e.g., water or ethanol) and a catalytic amount (e.g., 10-15 mol%) of a suitable catalyst, such as sodium fluoride (NaF) or p-toluenesulfonic acid.[3][5]
-
Reaction Execution : Heat the mixture to reflux and maintain the temperature for 3-5 hours. Alternatively, microwave irradiation can be used to accelerate the reaction.[5] Progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, the product may be extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : The crude product is then purified. Recrystallization from a suitable solvent like ethanol is often effective.[6] If necessary, column chromatography on silica gel can be employed for further purification.
-
Drying and Characterization : The purified organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[6] The final product's identity and purity are confirmed using spectroscopic methods.
Structural Characterization
Confirmation of the synthesized compound's structure is achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity and stereochemistry (e.g., the (E)-configuration of the double bond).[7][8]
-
Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups, such as the C=O stretches of the pyranone ring and the aldehyde, as well as C=C double bonds.[4]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate measurement of the molecular weight.[4]
Part 3: Biological Significance and Potential Applications
The pyran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[9][10]
Anticancer Potential
Pyran derivatives are a significant area of focus in oncology research.[9] Studies have shown that various fused pyran compounds exhibit potent anticancer activity against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancers.[5] The mechanisms of action are diverse but can include the induction of apoptosis and cell cycle arrest.[5][10]
One investigated mechanism involves the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).[11] Inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to arrest and preventing cancer cell proliferation.
Caption: Potential inhibition of the CDK2 pathway by a pyran derivative, leading to cell cycle arrest.
Broader Applications
Beyond oncology, the pyran core is associated with a range of other pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[4][11] This versatility makes compounds like CAS 87424-82-6 valuable as:
-
Scaffolds for Drug Discovery : Serving as a starting point for the synthesis of more complex and targeted therapeutic agents.
-
Research Tools : Used in cell biology and proteomics to probe biological pathways and validate drug targets.[1]
-
Agrochemicals : Some pyran derivatives have been investigated for use as potentially biodegradable agrochemicals.[4]
References
-
Supplementary Info - Royal Society of Chemistry. [Link]
-
An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of - Organic Syntheses Procedure. [Link]
-
2-[4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal - PubChem, National Center for Biotechnology Information. [Link]
-
Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. [Link]
-
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione - MDPI. [Link]
-
Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives - ResearchGate. [Link]
-
Sodium sulfate CAS N°: 7757-82-6 - Organisation for Economic Co-operation and Development. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed, National Center for Biotechnology Information. [Link]
-
Sodium sulphate, ACS reagent, ≥99% - Ottokemi. [Link]
-
Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - MOST Wiedzy. [Link]
-
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks - ResearchGate. [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials - ResearchGate. [Link]
Sources
- 1. (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
